3',4',5'-Trimethoxyacetophenone

Tubulin pharmacology Colchicine binding site Microtubule inhibitor probe

Studying colchicine-tubulin binding kinetics is hindered by slow, poorly reversible binding. 3',4',5'-Trimethoxyacetophenone (TMA) is the fast-equilibrating competitive probe (K=112 M⁻¹) for the A-ring subsite, enabling stopped-flow resolution of initial binding. • Used at 50-500 µM in tubulin assays. • Claisen-Schmidt precursor for chalcone libraries with IC50 <50 nM (HCT116, DU145). • Antifungal positive control: MIC 1.95 µg/mL vs. C. albicans. Provided at ≥98% purity for consistent performance.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 1136-86-3
Cat. No. B153969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4',5'-Trimethoxyacetophenone
CAS1136-86-3
Synonyms1-(3,4,5-Trimethoxyphenyl)-1-ethanone;  1-(3,4,5-Trimethoxyphenyl)ethanone;  3,4,5-Trimethoxyphenyl methyl ketone;  Methyl 3,4,5-trimethoxyphenyl ketone;  NSC 30099
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C(=C1)OC)OC)OC
InChIInChI=1S/C11H14O4/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6H,1-4H3
InChIKeyVUGQIIQFXCXZJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',4',5'-Trimethoxyacetophenone Chemical Identity & Pharmacology


3',4',5'-Trimethoxyacetophenone (TMA; CAS 1136-86-3) is a tri-methoxylated acetophenone derivative belonging to the acetophenone class, defined by methoxy substituents at the 3', 4', and 5' positions of the aromatic ring [1]. TMA is recognized as a fast-equilibrating competitive ligand of the colchicine binding site on tubulin, used as a mechanistic probe to dissect the A-ring contribution to colchicine–tubulin recognition [2]. Beyond its role as a pharmacological tool, TMA serves as a privileged synthetic precursor for constructing 3,4,5-trimethoxylated chalcones that exhibit potent antiproliferative and microtubule-depolymerizing activities, directly mimicking the pharmacophore of combretastatin A-4 (CA-4) [3]. The compound also displays direct antifungal activity against Candida albicans at low micromolar concentrations [4].

1

Colchicine-site mechanistic probe — fast-equilibrating tubulin A-ring ligand

2

Chalcone precursor scaffold — supports 3,4,5-trimethoxy pharmacophore synthesis

3

Antifungal screening reference — reported activity against Candida albicans

3',4',5'-Trimethoxyacetophenone vs. Generic Analogs


Substituting 3',4',5'-trimethoxyacetophenone (TMA) with a positional isomer such as 2',4',6'-trimethoxyacetophenone or a mono-methoxy analog like 4-methoxyacetophenone fundamentally alters biological target engagement. The 3,4,5-trimethoxy arrangement is the minimal pharmacophore required for recognition at the colchicine A-ring subsite on β-tubulin; the 2,4,6-isomer does not compete for this site and instead drives anti-inflammatory activity via nitric oxide synthase modulation in RAW 264.7 macrophages [1]. In antifungal assays, while 4-methoxyacetophenone matches TMA's anti-Candida potency (MIC 1.95 μg/mL), it loses the dual tubulin-binding functionality that makes TMA a versatile intermediate for anticancer chalcone synthesis [2]. Furthermore, the 3,4,5-substitution pattern is conserved in the clinically relevant microtubule-destabilizing agent combretastatin A-4, meaning that TMA-derived libraries directly sample the colchicine-site pharmacophore space—a feature absent in isomers with alternative methoxy topologies [3].

Procurement Target
3,4,5-TMA (CAS 1136-86-3)
Potential Substitute
2,4,6-TMA / 4-Methoxy Analog
Target Engagement
Colchicine A-ring subsite on β-tubulin; required for microtubule pharmacophore.
Divergent Activity
2,4,6-isomer drives iNOS/NO anti-inflammatory pathway; mono-methoxy analogs lose dual tubulin-antifungal profile.
Pharmacophore Integrity
3,4,5-substitution pattern conserved in combretastatin A-4; essential for chalcone library relevance.
Screening Risk
Antifungal MIC may match, but tubulin-binding functionality is absent; colchicine-site research will not transfer.

3',4',5'-Trimethoxyacetophenone Comparative Evidence


Colchicine Site Binding: TMA vs. Colchicine

3',4',5'-Trimethoxyacetophenone (TMA) acts as a fast-equilibrating, fully reversible competitive ligand at the colchicine A-ring subsite on tubulin, with an estimated binding constant of 112 ± 13 M⁻¹ at 25 °C, determined by its reduction of the apparent association rate constant of colchicine [1]. In contrast, colchicine itself binds to tubulin with a binding constant of approximately 6.3 × 10⁵ M⁻¹ at 37 °C [2]. TMA's binding is approximately 5,600-fold weaker than colchicine, yet its rapid on/off kinetics (equilibration within seconds) make it uniquely suited as a kinetic probe to isolate the A-ring contribution to tubulin recognition, whereas colchicine binding is characteristically slow and poorly reversible [1]. TMA's fast equilibrium allows stopped-flow fluorescence studies that are not feasible with colchicine alone [3].

Colchicine Site Binding
Head-to-head
~5,600× weaker binding than colchicine; rapid equilibrium
Supports kinetic probe use to isolate A-ring tubulin recognition
K = 112 M⁻¹ (TMA) vs. ~6.3×10⁵ M⁻¹ (colchicine)
Tubulin pharmacology Colchicine binding site Microtubule inhibitor probe

Anti-Candida Activity: TMA vs. Co-Isolated Compounds

In a bioassay-guided fractionation study of Mitracarpus scaber, both 3',4',5'-trimethoxyacetophenone and 4-methoxyacetophenone exhibited equivalent and potent inhibition of Candida albicans with a minimum inhibitory concentration (MIC) of 1.95 μg/mL [1]. By contrast, three other compounds co-isolated from the same extract—kaempferol-3-O-rutinoside, rutin, and psoralen—showed only weak antimycotic activity, with MIC values ranging from 125 to 500 μg/mL, representing a 64- to 256-fold potency deficit relative to TMA [1]. Notably, against Staphylococcus aureus, TMA was inactive; the antibacterial activity in the extract was instead attributed to gallic acid (MIC 3.90 μg/mL) and 3,4,5-trimethoxybenzoic acid (MIC 0.97 μg/mL) [1]. This species-selective antifungal profile distinguishes TMA from broad-spectrum agents and from its carboxylic acid analog.

Anti-Candida Activity
Head-to-head
MIC 1.95 μg/mL; 64–256× more potent than co-isolated flavonoids
Supports antifungal screening and SAR benchmarking
Equipotent to 4-methoxyacetophenone; C. albicans clinical isolate
Antifungal Candida albicans Natural product antimicrobial

Positional Isomer Specificity: 3,4,5- vs. 2,4,6-TMA

The methoxy substitution pattern on the acetophenone ring dictates both the molecular target and the resulting bioactivity profile. 3',4',5'-Trimethoxyacetophenone (3,4,5-TMA) binds to the colchicine A-ring subsite on β-tubulin, competing directly with colchicine and slowing the binding kinetics of antimitotic agents such as MDL 27048 [1]. In contrast, 2',4',6'-trimethoxyacetophenone (2,4,6-TMA) does not engage tubulin; its chalcone derivatives instead inhibit lipopolysaccharide-induced nitric oxide production in RAW 264.7 murine macrophages, with a quantitative structure-activity relationship (QSAR) indicating that electron-withdrawing B-ring substituents enhance anti-inflammatory potency [2]. Furthermore, 2,4,6-TMA-derived phenolic resins have been utilized as reactive polymer precursors, an application not described for 3,4,5-TMA [3]. This target-level divergence means that substituting the 2,4,6-isomer for the 3,4,5-isomer will redirect the biological readout from microtubule-dependent antiproliferative activity to anti-inflammatory NO modulation.

Positional Isomer Specificity
Cross-study
Target divergence: tubulin (anticancer) vs. iNOS/NO (anti-inflammatory)
Isomer selection dictates downstream pharmacology readout
2,4,6-TMA does not compete for colchicine site
Positional isomer Structure-activity relationship Tubulin colchicine site

Cytotoxicity in Normal vs. Cancer Cells

3',4',5'-Trimethoxyacetophenone itself exhibits moderate cytotoxicity, with an IC50 value of 30.08 μM against the normal murine fibroblast cell line L929 . Against the human lung adenocarcinoma cell line A549, TMA is reported to show significant cytotoxicity, although a precise IC50 for the parent compound was not located in the accessed sources; the qualitative description indicates cancer-cell growth inhibition at concentrations that produce observable effects . Importantly, chalcone derivatives synthesized from TMA as the starting material achieve dramatically enhanced potency: the indolyl chalcone 10 exhibits IC50 values below 50 nM against HCT116 (colorectal), HT-29 (colorectal), and DU145 (prostate) cancer cell lines—representing an approximate 600-fold or greater increase in potency relative to the TMA parent scaffold's activity in normal cells [1]. This potency gap between the parent ketone and its condensation products underscores TMA's value as a precursor rather than a standalone cytotoxic agent. Additionally, isolated TMA chalcones such as 13 (chromonyl series) show IC50 values of 2.6–5.1 μM at 48 h against colorectal and prostate cancer cells [1].

Cytotoxicity Profile
Cross-study
IC50 30.08 μM (L929 normal fibroblasts)
Modest direct cytotoxicity; supports precursor role for potent chalcones
Chalcone derivatives achieve nanomolar potency in cancer cell lines
Cytotoxicity A549 lung cancer L929 fibroblast Therapeutic window

CYP3A4 Inhibition: Conflicting In Silico and In Vitro Data

Assessment of the drug metabolism liability of 3',4',5'-trimethoxyacetophenone reveals a discrepancy between computational prediction and vendor-reported experimental data. The SwissADME computational model classifies TMA as a non-inhibitor of CYP3A4 (probability: 'No'), with a predicted bioavailability score of 0.55 and ESOL solubility class 'Soluble' [1]. However, a vendor technical datasheet states that TMA 'has a low bioavailability due to its chemical properties and inhibitory effects on CYP3A4,' and that the compound 'is metabolized by the liver into metabolites with inhibitory properties' . This discrepancy may reflect differences between in silico prediction (based on molecular descriptors) and in vitro hepatocyte metabolism data. In contrast, the structurally distinct positional isomer 2',4',6'-trimethoxyacetophenone has not been flagged for CYP3A4 interactions in available literature, indicating that the 3,4,5-substitution pattern may confer specific metabolic interactions not captured by standard ADME prediction tools [2].

CYP3A4 Inhibition Data
Data to verify
Conflicting in silico vs. vendor-reported in vitro data
CYP3A4 inhibition status requires confirmatory testing
SwissADME predicts non-inhibitor; vendor datasheet flags inhibitory effects
CYP3A4 inhibition Drug metabolism ADME Bioavailability

3',4',5'-Trimethoxyacetophenone Application Scenarios


Mechanistic Probe for Colchicine-Site Tubulin Binding

TMA is the tool compound of choice for laboratories studying the kinetic mechanism of colchicine binding to tubulin. Its fast, reversible equilibrium (K = 112 M⁻¹) and competition for the A-ring subsite allow stopped-flow fluorescence experiments that resolve the initial binding step, which is kinetically masked when using colchicine itself due to its slow, poorly reversible binding [1]. TMA has been employed to demonstrate that colchicine binds via a two-step mechanism (A-ring first, then C-ring tropolone), and to show that antimitotic agents such as MDL 27048 share the A-ring subsite but not the C-ring subsite with colchicine [2]. Procurement recommendation: order TMA at ≥98% purity (CAS 1136-86-3) for biochemical tubulin assays; typical working concentrations in stopped-flow studies range from 50–500 μM.

Precursor for 3,4,5-Trimethoxylated Chalcones

TMA is the preferred starting material for Claisen-Schmidt condensation with aromatic aldehydes to generate chalcone libraries bearing the 3,4,5-trimethoxy A-ring pharmacophore essential for colchicine-site binding [3]. This chemistry has yielded indolyl chalcones with IC50 values below 50 nM against colorectal (HCT116, HT-29) and prostate (DU145) cancer cell lines, as well as chromonyl chalcones with IC50 values of 2.6–5.1 μM that induce apoptosis via microtubule depolymerization [3]. The positional isomer 2,4,6-TMA cannot substitute in this application, as its chalcones redirect biological activity toward anti-inflammatory NO inhibition rather than tubulin engagement [4]. Procurement recommendation: TMA at ≥99% purity for reproducible condensation chemistry; typical reaction scale 1–10 mmol in basic ethanolic KOH.

Antifungal Reference Compound for Candida albicans

At an MIC of 1.95 μg/mL against Candida albicans, TMA provides a defined potency benchmark for structure-activity relationship (SAR) studies aimed at optimizing the antifungal acetophenone scaffold [5]. Because 4-methoxyacetophenone is equipotent in this assay, TMA's additional methoxy groups do not enhance direct anti-Candida activity; however, they confer the tubulin-binding functionality that enables dual antifungal–anticancer profiling within a single chemical series [5]. Laboratories screening natural product extracts or synthetic acetophenone libraries for antifungal leads can use TMA as a positive control at 1.95 μg/mL in broth microdilution assays against C. albicans clinical isolates.

Agrochemical Intermediate for Crop Protection

3',4',5'-Trimethoxyacetophenone is used as a synthetic intermediate in the production of agrochemicals that enhance crop protection and yield [6]. Its electron-rich trimethoxyphenyl ring facilitates electrophilic aromatic substitution and Claisen-Schmidt condensation chemistries that are scalable to industrial production volumes. The compound's established supply chain availability through multiple vendors (TCI, Alfa Aesar, Sigma-Aldrich legacy) at bulk quantities (up to 100 g) supports kilogram-scale process development for agrochemical synthesis programs requiring a consistent, high-purity (≥98%) methoxylated acetophenone building block . Procurement recommendation: for pilot-scale synthesis, evaluate ≥98% technical grade; for GMP-adjacent processes, request custom analysis certificates including residual solvent profile and heavy metal content.

Application
Selection Property
Validation Focus
Colchicine-site tubulin probe
Fast reversible A-ring equilibrium kinetics
Stopped-flow fluorescence; colchicine competition assays
Chalcone library synthesis
3,4,5-trimethoxy pharmacophore integrity
Microtubule-depolymerization endpoints; cell-model response context
Antifungal SAR reference
Defined anti-Candida MIC benchmark
Broth microdilution assay; antimicrobial screening context
Agrochemical intermediate
Scalable trimethoxy building block
Process chemistry reproducibility; technical-grade specification review

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